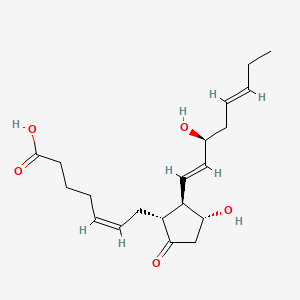
17-trans Prostaglandin E3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-trans Prostaglandin E3 is a prostaglandin analog known for its ability to stimulate Nurr1-dependent transcriptional activity. This compound is primarily used in research related to conditions associated with Nurr1, including cancer and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin E3, often involves chemoenzymatic methods. A common intermediate, bromohydrin, is synthesized chemoenzymatically in two steps. This intermediate is then used in nickel-catalyzed cross-couplings and Wittig reactions to incorporate lipid chains . Another method involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale chemoenzymatic synthesis due to its efficiency and cost-effectiveness. The process includes the formation of key intermediates like Corey lactone, followed by sequential incorporation of lipid chains through cross-coupling and Wittig reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 17-trans Prostaglandin E3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
Applications De Recherche Scientifique
17-trans Prostaglandin E3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer and autoimmune diseases.
Industry: Utilized in the development of prostaglandin-based drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 17-trans Prostaglandin E3 involves the stimulation of Nurr1-dependent transcriptional activity. Nurr1 is a nuclear receptor that regulates the expression of genes involved in cell survival, inflammation, and metabolism. By activating Nurr1, this compound modulates various cellular pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Prostaglandin E2: Another prostaglandin analog with similar biological activities.
Prostaglandin F2α: Known for its role in inducing labor and controlling blood flow.
Prostaglandin I2: Involved in vasodilation and inhibition of platelet aggregation.
Uniqueness: 17-trans Prostaglandin E3 is unique due to its specific ability to stimulate Nurr1-dependent transcriptional activity, which is not commonly observed in other prostaglandin analogs. This makes it particularly valuable for research in cancer and autoimmune diseases .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-YYFRSVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
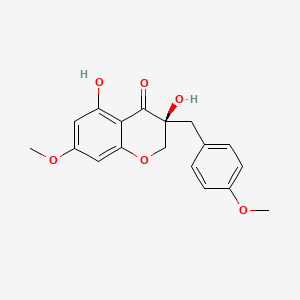

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
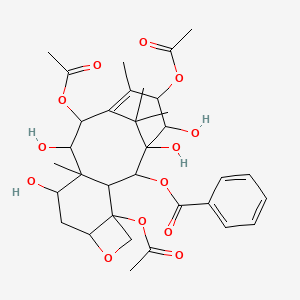

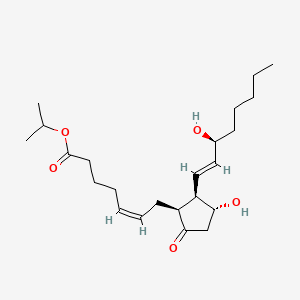
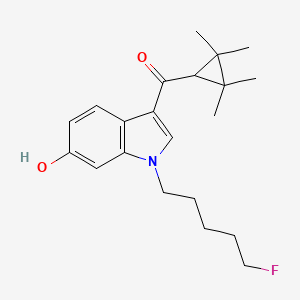
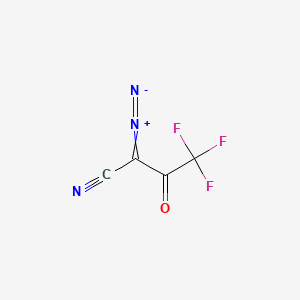
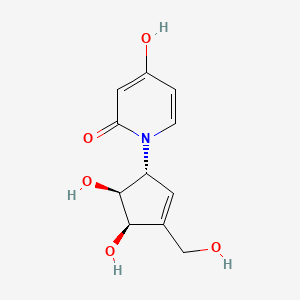
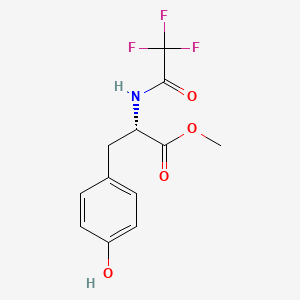

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
